BenchChemオンラインストアへようこそ!

Bimetopyrol

Acute inflammation Carrageenin paw edema NSAID potency comparison

Bimetopyrol [2-methyl-4,5-bis(p-methoxyphenyl)pyrrole] is a non-steroidal anti-inflammatory drug (NSAID) belonging to the 2-alkyl-4,5-diarylpyrrole class, structurally distinct from pyrazolidinedione, fenamate, indole, and propionic acid NSAID scaffolds. Developed at Sankyo Co.

Molecular Formula C19H19NO2
Molecular Weight 293.4 g/mol
CAS No. 30011-11-1
Cat. No. B1206552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBimetopyrol
CAS30011-11-1
Synonymsbimetopyrol
Molecular FormulaC19H19NO2
Molecular Weight293.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(N1)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC
InChIInChI=1S/C19H19NO2/c1-13-12-18(14-4-8-16(21-2)9-5-14)19(20-13)15-6-10-17(22-3)11-7-15/h4-12,20H,1-3H3
InChIKeyWABWKXZHYGHSCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bimetopyrol (CAS 30011-11-1): Procurement Guide for a Diaryl Pyrrole NSAID with Quantitatively Distinct Anti-Inflammatory Potency


Bimetopyrol [2-methyl-4,5-bis(p-methoxyphenyl)pyrrole] is a non-steroidal anti-inflammatory drug (NSAID) belonging to the 2-alkyl-4,5-diarylpyrrole class, structurally distinct from pyrazolidinedione, fenamate, indole, and propionic acid NSAID scaffolds [1]. Developed at Sankyo Co. Ltd. Central Research Laboratories (Tokyo, Japan), it was characterized as a potent inhibitor of both acute and chronic inflammation with an oral LD50 of 2,300 mg/kg in male rats [2]. Its molecular formula is C19H19NO2 and molecular weight is 293.36 g/mol. Critically, bimetopyrol is an investigative-stage compound with no evidence of approved clinical use; its differentiation value lies in research and preclinical benchmarking applications [1].

Why Bimetopyrol Cannot Be Substituted by Generic Phenylbutazone, Flufenamic Acid, or Indomethacin: Quantitative Pharmacological Evidence


The 2-alkyl-4,5-diarylpyrrole scaffold with specific 4-methoxyphenyl substitution produces a quantitatively distinct anti-inflammatory potency profile that cannot be replicated by simply interchanging alternative NSAID chemical classes [1]. Within the phenyl-substituted pyrrole series, bimetopyrol demonstrated the most potent activity among all congeners tested, indicating that even minor structural deviations within the same scaffold yield inferior anti-inflammatory responses [2]. Furthermore, pharmacokinetic studies demonstrated that bimetopyrol itself—rather than its metabolites—accumulates at inflamed tissue sites in direct proportion to anti-edema activity, a tissue-targeting behavior that is not predicted by structural class membership and would be lost with generic substitution [1]. Direct head-to-head experiments confirm that bimetopyrol's potency ratios against phenylbutazone vary substantially depending on formulation (5.4× to 9.6×), underscoring that experimental conditions critically modulate its differential advantage [1].

Bimetopyrol Product-Specific Quantitative Evidence: Head-to-Head Comparator Data and Class-Level Differentiation for Scientific Procurement


Acute Anti-Inflammatory Potency vs Phenylbutazone in Carrageenin-Induced Rat Paw Edema (Oral Administration)

In a direct head-to-head comparison, bimetopyrol exhibited 9.6 times (95% CI: 6.2–15.8) the potency of phenylbutazone when administered orally in tragacanth suspension, and 5.4 times (95% CI: 4.3–7.1) the potency in olive oil solution, using the carrageenin-induced rat paw edema model [1]. This demonstrates not only superior potency but also formulation-dependent potency modulation that phenylbutazone does not exhibit to the same degree. The same study confirmed that bimetopyrol's anti-inflammatory spectrum broadly overlaps with other acidic NSAIDs, but its potency advantage is quantitatively specific to this compound [1].

Acute inflammation Carrageenin paw edema NSAID potency comparison

Therapeutic Potency vs Phenylbutazone, Flufenamic Acid, and Indomethacin in Adjuvant Arthritis (6-Point Bioassay)

In a comparator study against phenylbutazone, flufenamic acid, and indomethacin using the rat adjuvant arthritis model, bimetopyrol demonstrated therapeutic potency 5.2 to 6.9 times greater than phenylbutazone as determined by 6-point bioassay [1]. All four drugs suppressed swelling in adjuvant-injected and non-injected feet, but bimetopyrol consistently outperformed phenylbutazone in both prophylactic and therapeutic dosing regimens. Notably, when dexamethasone-pretreated arthritic rats were switched to bimetopyrol, the rebound foot swelling occurring after corticosteroid withdrawal was completely suppressed, and thymic atrophy caused by corticosteroid was favorably reversed—effects not achieved with comparator NSAIDs in this experimental context [1].

Adjuvant arthritis Chronic inflammation Disease-modifying anti-rheumatic activity

Acute Oral Toxicity (LD50) vs Phenylbutazone: Cross-Study Safety Margin Assessment

Bimetopyrol's acute oral LD50 in male rats was determined as 2,300 mg/kg [1]. For the primary comparator phenylbutazone, chronopharmacological studies report an oral LD50 ranging from 525 ± 38 mg/kg (evening) to 710 ± 24 mg/kg (morning) in rats [2]. Using the conservative lower bound (525 mg/kg), bimetopyrol exhibits approximately a 4.4-fold higher acute LD50 than phenylbutazone. When combined with the 5.4–9.6× potency advantage, this translates into a substantially wider preclinical therapeutic window. It must be noted that this is a cross-study comparison (different laboratories, different time periods) and not a direct head-to-head toxicity study, limiting the strength of this inference.

Acute toxicity Safety margin Therapeutic index

Analgesic Potency Ranking Across NSAID Classes in Heat-Inflamed Foot Model

In a standardized heat-inflamed rat foot analgesic assay designed to selectively measure analgesia related to inflammation, the relative potency ranking among eight anti-inflammatory drugs was: indomethacin > flufenamic acid > mefenamic acid > bimetopyrol > ibuprofen > phenylbutazone > aminopyrine > aspirin [1]. Bimetopyrol occupies a quantitatively defined intermediate position—less potent than indomethacin and flufenamic acid but more potent than ibuprofen, phenylbutazone, and aspirin—providing a precise benchmark for analgesic activity selection. This ranking is specific to inflammatory pain and differs from rankings obtained in non-inflammatory pain models, underscoring the assay-dependent nature of NSAID potency comparisons.

Analgesic activity Inflammatory pain NSAID benchmarking

Structure-Activity Relationship: Superior Potency Among 2-Alkyl-4,5-Diarylpyrrole Congeners

Systematic SAR evaluation of phenyl-substituted pyrrole derivatives revealed that the 2-alkyl-4,5-diarylpyrrole subclass exhibited anti-inflammatory activity, and among all congeners synthesized and tested, bimetopyrol [2-methyl-4,5-bis(p-methoxyphenyl)pyrrole] (designated III-2 in the series) possessed the most potent activity [1][2]. This finding establishes bimetopyrol as the benchmark compound within its specific chemotype. Subsequent chemical modification efforts used bimetopyrol as the starting template for synthesizing 2,3-cycloalkylpyrrole compounds, further confirming its role as the reference standard for this scaffold [2]. Note: this is a class-level inference—quantitative potency data for individual congeners (other than bimetopyrol) were not numerically reported in the available abstracts and summaries.

Structure-activity relationship Diaryl pyrrole Lead optimization

Bimetopyrol Best Research and Industrial Application Scenarios Stemming from Quantitative Differentiation Evidence


Acute Inflammation Pharmacological Profiling and NSAID Comparator Benchmarking

Bimetopyrol is optimally deployed as a high-potency reference compound in carrageenin-induced rat paw edema studies where a 5.4–9.6× potency advantage over phenylbutazone has been quantitatively established [1]. Its formulation-dependent potency modulation (tragacanth suspension vs olive oil solution) also makes it a valuable probe for studying the impact of formulation on NSAID bioavailability and efficacy. Researchers procuring bimetopyrol for acute inflammation models can expect substantially lower effective doses compared to phenylbutazone, reducing compound consumption per experiment.

Chronic Adjuvant Arthritis Disease Modeling and Corticosteroid-Sparing Research

The demonstrated 5.2–6.9× potency advantage over phenylbutazone in the rat adjuvant arthritis 6-point bioassay, combined with its unique ability to completely suppress corticosteroid-withdrawal rebound swelling and reverse thymic atrophy, positions bimetopyrol as a preferred tool compound for chronic rheumatoid arthritis models [2]. This scenario is particularly relevant for research protocols investigating corticosteroid-sparing therapeutic strategies or evaluating disease-modifying anti-rheumatic mechanisms where phenylbutazone and other conventional NSAIDs fail to reproduce this effect.

NSAID Acute Toxicity Comparative Screening and Therapeutic Window Assessment

With an oral LD50 of 2,300 mg/kg—approximately 4.4-fold higher than the conservatively estimated phenylbutazone LD50 of 525 mg/kg [3]—bimetopyrol is a suitable candidate for comparative toxicity profiling studies where a wider preclinical safety margin is a selection criterion. When combined with its potency advantage, the estimated therapeutic margin is approximately 24–42× wider than phenylbutazone. This scenario applies to safety pharmacology screening panels and toxicology benchmarking where differentiating compounds by combined potency–toxicity metrics is the primary objective.

Diaryl Pyrrole Scaffold Lead Optimization and SAR Reference Standard

Bimetopyrol's established position as the most potent congener among all tested 2-alkyl-4,5-diarylpyrrole derivatives makes it the indispensable reference standard for any medicinal chemistry program targeting this chemotype [4]. It serves as the positive control and benchmark for newly synthesized analogues, enabling quantitative comparison of anti-inflammatory activity within the diaryl pyrrole series. Contemporary synthetic methodology development has further validated bimetopyrol's relevance by successfully demonstrating its formal synthesis via novel [4+2]-cycloaddition/reductive ring contraction strategies, confirming ongoing research interest in this scaffold.

Quote Request

Request a Quote for Bimetopyrol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.